molecular formula C11H16ClN B6273660 rac-(1R,2R)-2-phenylcyclopentan-1-amine hydrochloride, cis CAS No. 39546-06-0

rac-(1R,2R)-2-phenylcyclopentan-1-amine hydrochloride, cis

Cat. No.: B6273660
CAS No.: 39546-06-0
M. Wt: 197.7
InChI Key:
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Description

rac-(1R,2R)-2-phenylcyclopentan-1-amine hydrochloride, cis: is a chiral amine compound that exists as a racemic mixture of its enantiomers

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac-(1R,2R)-2-phenylcyclopentan-1-amine hydrochloride, cis typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of phenylacetonitrile with cyclopentanone in the presence of a reducing agent to form the desired cyclopentylamine structure. The hydrochloride salt is then formed by treating the amine with hydrochloric acid .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the consistent production of high-quality material.

Chemical Reactions Analysis

Types of Reactions: rac-(1R,2R)-2-phenylcyclopentan-1-amine hydrochloride, cis can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles under specific conditions.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents or alkylating agents under basic conditions.

Major Products:

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of N-substituted derivatives.

Scientific Research Applications

rac-(1R,2R)-2-phenylcyclopentan-1-amine hydrochloride, cis has several applications in scientific research:

Mechanism of Action

The mechanism of action of rac-(1R,2R)-2-phenylcyclopentan-1-amine hydrochloride, cis involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the context of its use. The exact pathways and molecular targets can vary based on the specific application and the biological system being studied .

Comparison with Similar Compounds

  • rac-(1R,2R)-2-phenylcyclobutan-1-amine hydrochloride, cis
  • rac-(1R,2R)-2-((2-Methoxyethyl)amino)cyclohexan-1-ol hydrochloride, cis
  • rac-(1R,2R)-2-Cyclopropylcyclobutan-1-amine hydrochloride, cis

Comparison: rac-(1R,2R)-2-phenylcyclopentan-1-amine hydrochloride, cis is unique due to its specific cyclopentane ring structure, which imparts distinct steric and electronic properties compared to its analogs.

Properties

CAS No.

39546-06-0

Molecular Formula

C11H16ClN

Molecular Weight

197.7

Purity

94

Origin of Product

United States

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